Abietyl alcohol

描述

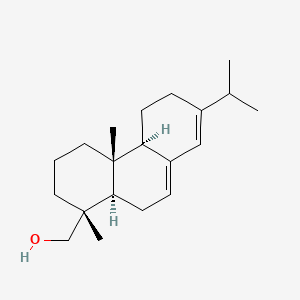

Structure

3D Structure

属性

CAS 编号 |

666-84-2 |

|---|---|

分子式 |

C20H32O |

分子量 |

288.5 g/mol |

IUPAC 名称 |

[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methanol |

InChI |

InChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h7,12,14,17-18,21H,5-6,8-11,13H2,1-4H3/t17-,18-,19-,20+/m0/s1 |

InChI 键 |

GQRUHVMVWNKUFW-LWYYNNOASA-N |

SMILES |

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CO |

手性 SMILES |

CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)CO |

规范 SMILES |

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CO |

其他CAS编号 |

666-84-2 |

同义词 |

abietol abietyl alcohol |

产品来源 |

United States |

Foundational & Exploratory

What is the chemical structure of Abietyl alcohol?

An In-depth Technical Guide to Abietyl Alcohol

Introduction

This compound, a diterpenoid alcohol, is a significant derivative of abietic acid, a primary component of rosin.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and characterization methods. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This compound's unique structure, derived from the abietane skeleton, makes it a valuable precursor in the synthesis of various complex molecules and polymers.[1]

Chemical Structure and Identification

This compound is classified as an abietane diterpenoid.[3][4] Its structure features the characteristic tricyclic hydrophenanthrene core of abietane, with two double bonds at positions C-7 and C-13 and a primary alcohol group at C-18.[3] The IUPAC name for this compound is [(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methanol.[3][5]

Key identifiers for this compound are listed below:

Physicochemical Properties

This compound is typically a pale yellow powder or a colorless, viscous liquid.[5][10] A summary of its key quantitative physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Weight | 288.47 g/mol | [7] |

| Appearance | Pale yellow powder | [10] |

| Boiling Point | 398-400 °C @ 760 mmHg (est.) | [10] |

| Flash Point | 141.7 °C (est.) | [10] |

| Water Solubility | 0.2204 mg/L @ 25 °C (est.) | [10] |

| Solubility in Ethanol | 90.05 g/L @ 25 °C | [6] |

| Solubility in Methanol | 36.59 g/L @ 25 °C | [6] |

| logP (o/w) | 4.9 - 6.394 (est.) | [6][8][10] |

| Vapor Pressure | 0.0001 hPa @ 20 °C (est.) | [6] |

Synthesis and Purification

The primary route for obtaining this compound involves the extraction and subsequent chemical modification of abietic acid from pine resin.[1] The overall workflow is depicted in the diagram below.

Caption: Synthesis and Purification Workflow for this compound.

Experimental Protocols

4.1.1 Chemoselective Reduction of Abietic Acid

The synthesis of this compound from abietic acid is most effectively achieved through the chemoselective reduction of the carboxylic acid group.[1] Lithium Aluminum Hydride (LiAlH₄) is a powerful and commonly used reducing agent for this transformation.[1]

-

Objective : To reduce the carboxylic acid moiety of abietic acid to a primary alcohol.

-

Materials :

-

Abietic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid or saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

-

Methodology :

-

In a dry, nitrogen-purged round-bottom flask, a solution of abietic acid in an anhydrous solvent (e.g., THF) is prepared.

-

The flask is cooled in an ice bath.

-

A solution or slurry of LiAlH₄ in the same anhydrous solvent is slowly added to the abietic acid solution via a dropping funnel with continuous stirring. The reaction is exothermic.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water. Alternatively, a 10% sulfuric acid solution can be used for the workup.

-

The resulting precipitate (aluminum salts) is filtered off.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

4.1.2 Purification by Column Chromatography

Crude this compound is purified to remove unreacted starting material and byproducts using chromatographic techniques.[1]

-

Objective : To isolate pure this compound from the crude reaction mixture.

-

Materials :

-

Crude this compound

-

Silica gel (60-120 mesh) for column chromatography

-

Solvent system (e.g., a gradient of ethyl acetate in hexane)

-

Chromatography column, collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

-

Methodology :

-

A slurry of silica gel in the initial, non-polar eluent (e.g., hexane) is prepared and packed into a chromatography column.

-

The crude this compound is dissolved in a minimal amount of the non-polar eluent and loaded onto the top of the silica gel column.

-

The column is eluted with a solvent system of gradually increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

-

Fractions are collected in separate tubes.

-

The composition of each fraction is monitored by TLC to identify the fractions containing the pure product.

-

Fractions containing pure this compound are combined.

-

The solvent is removed under reduced pressure to yield purified this compound. Further purification can be achieved by crystallization if necessary.[1]

-

Spectroscopic Characterization

The structural confirmation and purity assessment of synthesized this compound and its derivatives are performed using a combination of spectroscopic methods.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. A study on abietic acid derivatives reported recording NMR spectra on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[11]

-

Fourier Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the presence of key functional groups. The spectrum of this compound would show a characteristic broad absorption for the hydroxyl (-OH) group around 3200-3600 cm⁻¹ and C-O stretching around 1000-1200 cm⁻¹.

-

Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to confirm the molecular weight (288.47 g/mol ) and fragmentation pattern of the compound, which aids in structural elucidation and purity verification.[1]

The relationship between these characterization techniques is illustrated in the diagram below.

Caption: Analytical Workflow for Characterization of this compound.

References

- 1. This compound | 666-84-2 | Benchchem [benchchem.com]

- 2. deascal.com [deascal.com]

- 3. Abietinol | C20H32O | CID 443474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Buy this compound | 666-84-2 [smolecule.com]

- 6. scent.vn [scent.vn]

- 7. GSRS [precision.fda.gov]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. PubChemLite - this compound (C20H32O) [pubchemlite.lcsb.uni.lu]

- 10. This compound, 666-84-2 [thegoodscentscompany.com]

- 11. uv.es [uv.es]

An In-Depth Technical Guide to the Physical and Chemical Properties of Abietyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abietyl alcohol, a diterpenoid primary alcohol derived from natural wood rosin, is a compound of significant interest across various scientific and industrial domains. Its unique structural features, including a bulky, hydrophobic tricyclic abietane skeleton, impart properties that make it a valuable precursor in the synthesis of novel polymers, resins, and potential therapeutic agents. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its key chemical reactions.

Physical Properties

This compound is typically a colorless to pale yellow, viscous, and tacky substance with a characteristic balsamic odor.[1] Its physical state at room temperature can range from a highly viscous liquid to a powder, depending on its purity and the specific isomeric composition.[2]

Quantitative Physical Data

The key physical properties of this compound (CAS No: 666-84-2) are summarized in the table below for easy reference and comparison. These values represent a consensus from various sources and may vary slightly based on the purity and specific composition of the sample.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₂O | [1][3] |

| Molecular Weight | 288.5 g/mol | [1][3] |

| Melting Point | 85.5 - 87 °C | [3][4] |

| Boiling Point | 398 - 400 °C (at 760 mm Hg, est.) | [2][5] |

| Flash Point | 141.7 °C (287 °F, TCC, est.) | [2] |

| Density/Specific Gravity | ~1.008 g/cm³ at 25 °C (for Hydrothis compound) | [6] |

| Refractive Index | ~1.5245 at 20 °C (for Hydrothis compound) | [6] |

| Vapor Pressure | 0.0001 hPa at 20 °C (est.) | [3] |

| logP (o/w) | 4.9 - 6.394 (est.) | [2][3] |

Solubility Profile

This compound exhibits poor solubility in water but is soluble in various organic solvents. This lipophilic nature is a direct consequence of its large hydrocarbon skeleton.

| Solvent | Solubility | Source(s) |

| Water | 0.2204 mg/L at 25 °C (est.) | [2][5] |

| Ethanol | Soluble (90.05 g/L at 25 °C) | [2][3] |

| Methanol | Soluble (36.59 g/L at 25 °C) | [3] |

| Isopropanol | Soluble (87.35 g/L at 25 °C) | [3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its primary alcohol functional group (-CH₂OH) attached to the rigid abietane ring system. It undergoes reactions typical of primary alcohols, though the steric hindrance imposed by the bulky fused-ring structure can influence reaction rates and conditions.[5]

Synthesis from Abietic Acid

This compound is most commonly synthesized via the chemoselective reduction of abietic acid, a readily available component of wood rosin.[7] This process requires reducing the carboxylic acid group to a primary alcohol, often while preserving the double bonds within the ring system, although fully hydrogenated versions (hydrothis compound) are also common.[5][7]

Caption: Synthesis of this compound from Abietic Acid.

Key Chemical Reactions

This compound serves as a versatile intermediate for further chemical modifications.[5] Its primary reactions include oxidation, esterification, dehydration, and substitution.[1]

Caption: Major chemical reaction pathways for this compound.

-

Oxidation : As a primary alcohol, this compound can be oxidized to form abietal (an aldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC).[8][9] Stronger oxidizing agents, such as potassium permanganate or chromium trioxide, can further oxidize it to the corresponding carboxylic acid.[1][10]

-

Esterification : It readily reacts with carboxylic acids, acyl chlorides, or acid anhydrides in the presence of an acid catalyst (like H₂SO₄) to form abietyl esters.[1][5] This reaction is fundamental to creating derivatives with modified physicochemical properties for various applications.[7]

-

Dehydration : Under acidic conditions, this compound can undergo dehydration to yield alkenes or ethers.[1]

-

Substitution : The hydroxyl group can be substituted to produce ethers and other derivatives depending on the reaction conditions.[1]

Experimental Protocols

Accurate determination of physical and chemical properties is critical for research and development. The following sections outline standard methodologies for key analytical procedures.

Determination of Melting Point (Thiele Tube Method)

The melting point provides a crucial indication of purity. For a crystalline solid like this compound, a sharp melting range (0.5-1.0°C) suggests high purity, while a depressed and broadened range indicates the presence of impurities.[3][5]

Methodology:

-

Sample Preparation : A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[11][12]

-

Apparatus Setup : The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[5]

-

Heating : The side arm of the Thiele tube is gently and uniformly heated with a Bunsen burner or other heat source. The unique shape of the tube facilitates convection currents, ensuring even heat distribution.[5]

-

Observation : The heating rate should be slow (approx. 2°C per minute) as the temperature approaches the expected melting point.[3]

-

Data Recording : The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass liquefies (T2) are recorded. The melting point is reported as the range T1-T2.[3][13]

Determination of Boiling Point (Micro-Boiling Point Method)

Due to its high boiling point, determining the boiling point of this compound requires specialized methods to avoid decomposition. The micro-boiling point method using a Thiele tube is suitable for small sample volumes.

Methodology:

-

Sample Preparation : A small fusion tube is filled with 0.5-1 mL of this compound. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with its open end submerged in the liquid.[14]

-

Apparatus Setup : The fusion tube assembly is attached to a thermometer and heated in a Thiele tube as described for the melting point determination.[15]

-

Heating and Observation : The apparatus is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube. Heating is then discontinued.[14][15]

-

Data Recording : As the apparatus cools, the stream of bubbles will slow and stop. The boiling point is the temperature recorded at the exact moment the liquid begins to be drawn back into the capillary tube.[15] The barometric pressure should also be recorded.[14]

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility is essential for formulation and reaction chemistry.

Methodology:

-

Preparation : A known mass (e.g., 25 mg) or volume (e.g., 0.05 mL) of this compound is placed in a small test tube.[16]

-

Solvent Addition : A measured volume of the chosen solvent (e.g., water, ethanol) is added in small increments (e.g., 0.25 mL portions).[16]

-

Mixing : After each addition, the test tube is vigorously shaken or vortexed to facilitate dissolution.

-

Observation : The sample is observed for complete dissolution (a clear, homogenous solution with no visible particles). The total volume of solvent required is recorded.

-

Classification : Solubility can be classified based on the amount of solvent required (e.g., very soluble, soluble, insoluble). For resinous materials like this compound, standard test methods like ASTM D3132 can be adapted to map solubility across a range of solvents.[17][18]

Spectroscopic Analysis Protocols

3.4.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. For a viscous liquid like this compound, the Attenuated Total Reflectance (ATR) technique is highly suitable.[6][19]

Methodology:

-

Background Scan : A background spectrum of the clean, empty ATR crystal (e.g., diamond, ZnSe) is collected.[19]

-

Sample Application : A small drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]

-

Sample Scan : The sample spectrum is acquired. Multiple scans are typically averaged to improve the signal-to-noise ratio.[6]

-

Data Analysis : The background spectrum is automatically subtracted from the sample spectrum. The resulting absorbance spectrum will show characteristic peaks: a broad O-H stretch (around 3300-3400 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and a C-O stretch (around 1050 cm⁻¹), confirming the primary alcohol structure.

3.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

Methodology:

-

Sample Preparation : 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[1][2]

-

Transfer : The solution is transferred to a clean, high-quality 5 mm NMR tube. If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette.[2]

-

Referencing : A small amount of an internal standard, typically tetramethylsilane (TMS), is added for referencing the chemical shifts to 0 ppm.[20]

-

Acquisition : The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The desired NMR experiments (¹H, ¹³C, DEPT, etc.) are then performed.

Conclusion

This compound is a bio-derived chemical with a well-defined set of physical and chemical properties that make it a valuable building block in synthetic chemistry. Its hydrophobic, rigid structure combined with the reactivity of a primary alcohol allows for the creation of a diverse range of derivatives. The experimental protocols outlined in this guide provide a foundation for the accurate characterization and utilization of this compound in research, development, and industrial applications. A thorough understanding of these properties and methodologies is essential for professionals seeking to leverage this compound in the design of new materials and molecules.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. This compound | 666-84-2 | Benchchem [benchchem.com]

- 8. byjus.com [byjus.com]

- 9. youtube.com [youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. pennwest.edu [pennwest.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. kelid1.ir [kelid1.ir]

- 18. store.astm.org [store.astm.org]

- 19. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 20. organomation.com [organomation.com]

A Technical Guide to the Natural Sources and Isolation of Abietyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abietyl alcohol, a diterpenoid primary alcohol, is a valuable bio-based chemical with applications in various industries, including the formulation of adhesives, sealants, coatings, and as a precursor in the synthesis of other complex molecules.[1] Its bulky, hydrophobic abietane structure imparts unique properties to polymers and resins.[2] This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on its derivation from pine resin, and details the experimental protocols for its isolation and synthesis from its natural precursor, abietic acid.

Natural Sources and Abundance

The primary natural source of this compound is the oleoresin of various species of the Pinus genus, commonly known as pine resin.[3] However, this compound is not typically found in high concentrations in raw pine resin. Instead, it is most often derived from abietic acid, which is a major component of rosin, the solid fraction of pine resin.[3][4] The concentration of abietic acid can vary significantly depending on the Pinus species, geographical location, and environmental conditions.[5] Therefore, the abundance of abietic acid in a particular pine species is a key indicator of its potential as a source for this compound production.

Data Presentation: Abietic Acid Content in Various Pinus Species

The following table summarizes the abietic acid content found in the rosin of several Pinus species. This data serves as a proxy for the potential yield of this compound, which is synthesized from abietic acid. Direct quantitative data for naturally occurring this compound is limited in the available literature.

| Pinus Species | Common Name | Abietic Acid Content (% of Rosin) | Citation |

| Pinus patula | Patula Pine | 14.85 ± 0.24 | [5] |

| Pinus oocarpa | Oocarpa Pine | 16.09 ± 0.11 | [5] |

| Pinus pinaster | Maritime Pine | up to 24.7 | [6] |

| Pinus koraiensis | Korean Pine | 14.8 | [7] |

Biosynthesis of this compound Precursor in Conifers

This compound is derived from abietic acid, a diterpene resin acid. The biosynthesis of abietic acid in conifers begins with geranylgeranyl pyrophosphate (GGPP) and proceeds through a series of enzymatic cyclizations and oxidations.[8] The key intermediate, abietadiene, is formed and then undergoes sequential oxidation of its C18 methyl group to a carboxyl group to yield abietic acid.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. uv.es [uv.es]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Coniferyl alcohol metabolism in conifers -- II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 8. Evolution of Diterpene Metabolism: Sitka Spruce CYP720B4 Catalyzes Multiple Oxidations in Resin Acid Biosynthesis of Conifer Defense against Insects - PMC [pmc.ncbi.nlm.nih.gov]

Abietyl Alcohol (CAS 666-84-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abietyl alcohol (CAS 666-84-2) is a diterpenoid primary alcohol derived from abietic acid, a major component of rosin. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and potential applications, with a particular focus on its relevance to drug development and research. Detailed experimental protocols for its synthesis and the evaluation of its derivatives are presented, alongside a summary of its biological activities.

Chemical and Physical Properties

This compound is a resinous, tacky, and balsamic compound.[1] Its core structure is a tricyclic diterpene, which imparts notable hydrophobicity and stability.[2][3] A summary of its key chemical and physical properties is provided in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| CAS Number | 666-84-2 | [2][4] |

| Molecular Formula | C₂₀H₃₂O | [1][4] |

| Molecular Weight | 288.5 g/mol | [1][2][4] |

| IUPAC Name | [(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methanol | [1] |

| InChI Key | GQRUHVMVWNKUFW-LWYYNNOASA-N | [1][2] |

| SMILES | CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CO | [1] |

| Synonyms | Abietinol, Abitol, Abieta-7,13-dien-18-ol | [4][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless, viscous liquid or pale yellow powder | [1][6] |

| Boiling Point | 398.00 to 400.00 °C @ 760.00 mm Hg (estimated) | [2][6] |

| Melting Point | 85.5 - 87 °C | [4] |

| Flash Point | 287.00 °F (141.70 °C) (estimated) | [6] |

| logP (o/w) | 6.394 (estimated) | [6] |

| Water Solubility | 0.2204 mg/L @ 25 °C (estimated) | [2][6] |

| Solubility in Ethanol | 90.05 g/L @ 25°C | [4] |

| Solubility in Methanol | 36.59 g/L @ 25°C | [4] |

| Solubility in Isopropanol | 87.35 g/L @ 25°C | [4] |

Synthesis and Experimental Protocols

This compound is primarily synthesized from abietic acid, which is readily available from rosin, a renewable natural resource.[2] The most common synthetic route involves the reduction of the carboxylic acid group of abietic acid.

Synthesis of this compound from Abietic Acid

The chemoselective reduction of abietic acid to this compound can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).[2][7] This method effectively reduces the carboxylic acid to a primary alcohol while preserving the double bonds within the diterpene structure.[2]

Experimental Protocol: Reduction of Abietic Acid with LiAlH₄ [7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

-

Addition of Abietic Acid: Slowly add a solution of abietic acid in anhydrous THF to the stirred LiAlH₄ suspension over a period of 10 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cautiously quench the reaction by the dropwise addition of water. This will result in the formation of a white precipitate.

-

Workup: Filter the solution to remove the inorganic salts. Add a saturated solution of sodium bicarbonate to the filtrate and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.[7]

Diagram 1: Synthesis Workflow of this compound and its Ester Derivatives

Caption: Synthesis of this compound and its subsequent esterification.

Synthesis of this compound Derivatives: Steglich Esterification

The primary alcohol group of this compound serves as a reactive site for various chemical transformations, including esterification. The Steglich esterification is a mild and efficient method for synthesizing esters from alcohols and carboxylic acids using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[7][8] This method is particularly useful for coupling sterically hindered substrates.[8]

Experimental Protocol: Steglich Esterification of this compound [7]

-

Reaction Setup: In a round-bottom flask, dissolve this compound, a fatty acid (e.g., stearic acid, oleic acid), and a catalytic amount of DMAP in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Addition of DCC: Add DCC to the solution at room temperature with stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The formation of a white precipitate of dicyclohexylurea (DCU) indicates the reaction is proceeding.

-

Workup: Once the reaction is complete, filter off the DCU precipitate. Wash the filtrate with 0.5 N hydrochloric acid and then with a saturated solution of sodium bicarbonate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography using a hexane-ethyl acetate solvent system.[7]

Applications in Research and Drug Development

This compound and its derivatives are of interest in various research and industrial fields, including drug development, due to their biocompatibility and biological activities.[1]

Chemical Precursor

This compound is a valuable bio-based starting material for the synthesis of more complex molecules.[2] Its rigid and hydrophobic diterpene skeleton can be incorporated into polymers, such as polyurethanes, to modify their physical properties.[2] It also serves as a precursor for the synthesis of abietyl glycidyl ether, a bio-based epoxy monomer.[2]

Biological and Pharmacological Activities

Derivatives of this compound, particularly esters, have shown promising biological activities.

Antimicrobial Activity: Abietane diterpenoids, the class of compounds to which this compound belongs, have demonstrated significant antimicrobial potential.[2] Some derivatives have shown activity against Mycobacterium tuberculosis and other pathogenic bacteria.[2]

Cytotoxic Activity: Novel ester derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7] Studies have shown that esterification of this compound can lead to compounds with significant growth inhibitory effects on breast cancer (MCF7) and hepatocellular carcinoma cell lines (Huh7, Hep3B, Snu449, and Plc).[7]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay [9][10]

-

Cell Plating: Seed adherent cancer cells in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and its derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[7][10]

-

Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[9]

-

Staining: Wash the plates with water and stain the cells with 0.057% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.[9]

-

Washing: Remove the unbound dye by washing the plates four times with 1% (v/v) acetic acid.[9]

-

Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.[9]

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[9] The OD is proportional to the cellular protein content and, therefore, the cell number.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Caption: Logical flow for studying the Structure-Activity Relationship of this compound derivatives.

Safety and Handling

There is limited specific toxicity data available for this compound. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For research use only. Not for human or veterinary use.[2]

Conclusion

This compound (CAS 666-84-2) is a versatile, bio-derived chemical with a range of potential applications, particularly as a precursor for the synthesis of novel compounds with interesting biological activities. Its ready availability from natural sources makes it an attractive platform for green chemistry and drug discovery efforts. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 666-84-2 | Benchchem [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. scent.vn [scent.vn]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. This compound, 666-84-2 [thegoodscentscompany.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

A Technical Overview of Abietyl Alcohol: Molecular Weight and Chemical Formula

For Researchers, Scientists, and Drug Development Professionals

Abietyl alcohol, a derivative of abietic acid found in pine resin, is a compound of interest in various scientific and industrial fields, including drug development and materials science. This technical guide provides a concise overview of its fundamental chemical properties, specifically its molecular weight and chemical formula.

Core Chemical Properties

The essential identifiers for this compound are its chemical formula and molecular weight, which are critical for stoichiometric calculations, analytical characterization, and formulation development.

Data Presentation

The quantitative data for this compound is summarized in the table below for ease of reference.

| Property | Value |

| Chemical Formula | C₂₀H₃₂O[1][2][3][4][5] |

| Molecular Weight | Approximately 288.47 g/mol [4][5] |

| CAS Number | 666-84-2[1][2][3] |

The molecular formula, C₂₀H₃₂O, indicates that a single molecule of this compound contains 20 carbon atoms, 32 hydrogen atoms, and one oxygen atom.[1][2][3][4][5] The molecular weight is approximately 288.47 g/mol .[4][5] Other reported values include 288.5 g/mol and 288.476 g/mol .[1][2][3]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's name, its elemental composition (chemical formula), and its calculated mass (molecular weight).

This guide is intended for informational purposes for a technical audience. For specific applications, further consultation of peer-reviewed literature and safety data sheets is recommended.

References

The Biological Virtues of Abietane Diterpenes: A Technical Guide to their Activity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abietane diterpenes, a major class of natural products derived from the resin of various conifers and other plants, have emerged as a compelling source of bioactive molecules with significant therapeutic potential. Their complex tricyclic structure provides a versatile scaffold for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into the core biological activities of abietane diterpenes, with a particular focus on Abietyl alcohol, providing a comprehensive overview of their quantitative effects, the experimental protocols used to elucidate these activities, and the intricate signaling pathways they modulate.

Anticancer Activity

Abietane diterpenes have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. This activity is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and interfere with key oncogenic signaling pathways.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of representative abietane diterpenes and this compound against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | MCF-7 (Breast) | >100 | [1] |

| Huh7 (Liver) | >100 | [1] | |

| Hep3B (Liver) | >100 | [1] | |

| Snu449 (Liver) | >100 | [1] | |

| Plc (Liver) | >100 | [1] | |

| Royleanone | LNCaP (Prostate) | 12.5 | [2] |

| 7α-acetylhorminone | HCT116 (Colon) | 18 | [3] |

| MDA-MB-231 (Breast) | 44 | [3] | |

| Tanshinone IIA | Various | Varies | [2] |

| Carnosic acid | A-549 (Lung) | Concentration-dependent inhibition | [2] |

| 18-hydroxyferruginol | H1N1-infected cells | 13.6 | [4] |

| H9N2-infected cells | 12.8 | [4] | |

| 18-oxoferruginol | H1N1-infected cells | 18.3 | [4] |

| H9N2-infected cells | 10.8 | [4] | |

| H3N2-infected cells | 29.2 | [4] |

Note: While this compound itself shows limited direct cytotoxicity at concentrations up to 100 µM, its derivatives have been shown to possess enhanced anticancer activities.[5][6]

Signaling Pathways in Anticancer Activity

Abietane diterpenes exert their anticancer effects by modulating several critical signaling pathways.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Several abietane diterpenes, including tanshinone IIA and carnosic acid, have been shown to suppress this pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[2]

The Extracellular signal-regulated kinase (ERK) pathway is another key regulator of cell proliferation and survival. Some abietane diterpenes have been observed to inhibit the ERK pathway, contributing to their anticancer effects.[4]

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in immunity, cell division, and apoptosis. Its dysregulation is linked to various cancers. Certain abietane diterpenes, such as tanshinone I, can modulate the JAK/STAT pathway, leading to the inhibition of cancer cell proliferation.[2]

Antimicrobial Activity

Abietane diterpenes exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their lipophilic nature allows them to interact with and disrupt microbial cell membranes.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected abietane diterpenes against different microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Data Not Available | - | |

| Abietic acid derivatives | Mycobacterium tuberculosis | Varies | [7] |

| ESKAPE pathogens | Varies | [7] | |

| Dehydroabietic acid | S. aureus | - | [8] |

| B. subtilis | - | [8] | |

| Abietane Diterpenes | S. aureus | Varies | [9] |

| K. pneumoniae | Varies | [9] |

Note: While specific MIC values for this compound were not found in the reviewed literature, its derivatives and the parent abietic acid show significant antimicrobial potential.[7][8]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Abietane diterpenes have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO).

Quantitative Anti-inflammatory Data

The table below summarizes the inhibitory effects of abietane diterpenes on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Compound | IC50 for NO Inhibition (µM) | Reference |

| This compound | Data Not Available | |

| 17-O-acetylacuminolide (AA) | 0.62 mg/mL | [10] |

| Various synthetic rearranged abietanes | Varies (some with IC50NO in ng/mL range) | [1] |

Note: Data on the direct anti-inflammatory activity of this compound is limited. However, related abietane structures show potent inhibition of nitric oxide production.[1][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide standard protocols for the key assays mentioned in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the abietane diterpene (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for an additional 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the abietane diterpene in an appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Anti-inflammatory Activity: Griess Assay for Nitric Oxide

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and quantifiable breakdown product of nitric oxide.

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the abietane diterpene for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide production.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 5-10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of nitric oxide inhibition.

Conclusion

Abietane diterpenes, including the foundational structure of this compound, represent a rich and diverse class of natural products with significant potential for the development of novel therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this fascinating class of compounds. Further research, particularly in elucidating the specific molecular targets and in vivo efficacy, will be crucial in translating the promise of abietane diterpenes into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. INHIBITION OF EXTRACELLULAR SIGNAL-REGULATED KINASE (ERK) ACTIVITY WITH SL327 DOES NOT PREVENT ACQUISITION, EXPRESSION, AND EXTINCTION OF ETHANOL-SEEKING BEHAVIOR IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uv.es [uv.es]

- 6. Synthesis and biological evaluation of abietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of Abietyl Alcohol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of abietyl alcohol in common laboratory solvents. The document details its physicochemical properties, presents quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and includes a logical workflow for predicting its solubility based on its molecular structure.

Introduction to this compound

This compound (CAS No. 666-84-2) is a diterpene alcohol derived from rosin acids.[1] Its chemical structure is characterized by a bulky, hydrophobic abietane skeleton and a single primary alcohol functional group.[2] This amphipathic nature—a large non-polar region combined with a polar hydroxyl group—governs its solubility behavior. Understanding this profile is critical for its application in various fields, including polymer synthesis, and as a precursor for novel chemical entities where it is used as a viscosity-controlling agent or chemical intermediate.[2][3]

Physicochemical Properties

The solubility of a compound is fundamentally linked to its physical and chemical properties. This compound's large hydrocarbon structure suggests low polarity, while its hydroxyl group allows for hydrogen bonding.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₂O | [1][4] |

| Molecular Weight | ~288.5 g/mol | [1][4] |

| Appearance | Pale yellow powder or colorless, viscous liquid | [1][3] |

| logP (o/w) | 4.9 - 6.39 | [3][4] |

| Water Solubility | 0.2204 mg/L at 25°C (estimated) | [2][3] |

Note: The high octanol-water partition coefficient (logP) indicates a strong lipophilic (fat-loving) and hydrophobic (water-fearing) character.

Quantitative Solubility Data

Quantitative data provides precise measures of solubility in specific solvents at a given temperature. The following table summarizes the available data for this compound.

| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Source |

| Water | Polar Protic | 25 | 0.00022 | [2][3] |

| Methanol | Polar Protic | 25 | 36.59 | [4] |

| Ethanol | Polar Protic | 25 | 90.05 | [4] |

| Isopropanol | Polar Protic | 25 | 87.35 | [4] |

Qualitative Solubility Profile and Rationale

The general principle of "like dissolves like" is a useful guide for predicting solubility.[5][6] This rule states that substances with similar polarities are more likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Water, Alcohols): this compound is soluble in alcohols like ethanol, methanol, and isopropanol.[3][4] This is because its hydroxyl (-OH) group can form hydrogen bonds with the hydroxyl groups of the alcohol solvents. However, it is considered insoluble in water.[3] The large, non-polar hydrocarbon portion of the molecule dominates, making it unable to dissolve effectively in the highly polar water network despite the presence of the single hydroxyl group.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): While specific data is scarce, this compound is expected to be soluble in many polar aprotic solvents. These solvents cannot donate hydrogen bonds but can act as acceptors, interacting favorably with this compound's hydroxyl group.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Given its high logP value and predominantly non-polar structure, this compound is predicted to have high solubility in non-polar solvents.[3][4] The van der Waals forces between the bulky hydrocarbon skeleton of this compound and the non-polar solvent molecules would facilitate dissolution.

Experimental Protocols for Solubility Determination

Standardized methods are crucial for obtaining reliable and reproducible solubility data. Below is a general protocol for qualitative solubility assessment, followed by a mention of a common quantitative method.

Qualitative Solubility Test

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a specific solvent.

Objective: To visually determine the solubility of this compound in a range of solvents.

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Graduated cylinder or micropipettes

-

Vortex mixer

-

Solvents for testing (e.g., water, ethanol, hexane, acetone)

Procedure:

-

Place approximately 25 mg of this compound into a small, dry test tube.[7]

-

Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 3 x 0.25 mL).[7]

-

After each addition, shake or vortex the test tube vigorously for 10-20 seconds.[5]

-

Visually inspect the solution against a contrasting background. A clear, homogeneous solution with no visible solid particles indicates that the compound is soluble. The presence of undissolved solid indicates insolubility or partial solubility.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Methods

For precise solubility measurement, the Shake-Flask Method is a widely recognized technique.[8] It involves adding an excess amount of the solute to the solvent in a flask, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours), and then analyzing the concentration of the solute in the filtered supernatant, often using techniques like HPLC or UV-Vis spectroscopy.[8][9]

Visualization of Solubility Prediction Workflow

The following diagram illustrates the logical process for predicting the solubility of this compound based on its structural characteristics and the properties of the solvent.

References

- 1. Buy this compound | 666-84-2 [smolecule.com]

- 2. This compound | 666-84-2 | Benchchem [benchchem.com]

- 3. This compound, 666-84-2 [thegoodscentscompany.com]

- 4. scent.vn [scent.vn]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. youtube.com [youtube.com]

- 9. This compound | SIELC Technologies [sielc.com]

Abietyl Alcohol: A Technical Guide to its Pharmacology and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abietyl alcohol, a diterpene alcohol derived from abietic acid, has emerged as a molecule of interest in pharmacological research, primarily for its potential as a precursor to cytotoxic agents. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, with a focus on its synthesis, cytotoxic effects, and putative mechanisms of action. While research into its direct therapeutic applications is still in its nascent stages, this document summarizes the available quantitative data, details key experimental protocols, and explores potential signaling pathways that may be modulated by this compound and its derivatives. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

This compound (C₂₀H₃₂O) is a primary alcohol belonging to the abietane class of diterpenoids.[1][2] It is synthetically derived from abietic acid, a major component of rosin obtained from coniferous plants.[3][4] Historically, this compound has found applications in the cosmetics industry as a viscosity-controlling agent and in the manufacturing of adhesives and sealants.[5] More recently, scientific interest has shifted towards its potential pharmacological activities, particularly in the realm of oncology. This guide will delve into the synthesis, cytotoxic properties, and speculative pharmacology of this compound, providing a technical framework for further investigation.

Synthesis of this compound

The primary route for the synthesis of this compound is through the reduction of its precursor, abietic acid.[3]

Synthesis Protocol: Reduction of Abietic Acid

A detailed protocol for the synthesis of this compound from abietic acid is outlined below.[3]

Materials:

-

Abietic acid

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Deionized water

-

Ice bath

-

Round bottom flask

-

Drying tube

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (Silica gel, Hexane, Ethyl acetate)

Procedure:

-

In a round bottom flask equipped with a stirrer and a drying tube, suspend lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

After 10 minutes of cooling, slowly add a solution of abietic acid in anhydrous THF to the stirred suspension.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cautiously add deionized water dropwise to quench the excess LiAlH₄, which will result in the formation of a white precipitate.

-

Filter the solution to remove the inorganic salts.

-

To the filtrate, add a saturated solution of sodium bicarbonate and extract the aqueous phase with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

References

- 1. Drug-Induced Apoptosis: Mechanism by which Alcohol and Many Other Drugs can Disrupt Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proliferation of macrophages due to the inhibition of inducible nitric oxide synthesis by oxidized low-density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US1846639A - Process of preparing abietic acid - Google Patents [patents.google.com]

The Synthesis and Bio-pharmacological Landscape of Novel Abietyl Alcohol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural products as a source for novel therapeutic agents continues to be a significant endeavor in medicinal chemistry. Abietyl alcohol, a diterpene alcohol derived from the abundant natural product abietic acid, presents a versatile scaffold for the development of new derivatives with a wide range of biological activities. This technical guide provides an in-depth overview of the synthesis, properties, and experimental protocols associated with novel this compound derivatives, tailored for researchers and professionals in the field of drug discovery and development.

Synthesis of this compound and its Derivatives

The journey to novel this compound derivatives begins with the selective modification of its parent compound, abietic acid, or this compound itself. The primary alcohol functional group and the diterpene skeleton of this compound offer multiple sites for chemical transformation.

Synthesis of this compound from Abietic Acid

The most common route to obtaining this compound is through the chemoselective reduction of the carboxylic acid group of abietic acid.[1] A significant challenge in this process is to avoid the reduction of the double bonds within the ring system.

A widely employed and effective method utilizes powerful reducing agents that specifically target the carboxylic acid. Lithium Aluminum Hydride (LiAlH₄) is a frequently used reagent for this transformation.[1]

Experimental Protocol: Reduction of Abietic Acid to this compound [1]

-

Reaction Setup: A solution of abietic acid in a dry, aprotic solvent such as tetrahydrofuran (THF) is prepared.

-

Addition of Reducing Agent: The abietic acid solution is added dropwise to a suspension of Lithium Aluminum Hydride (LiAlH₄) in dry THF at room temperature.

-

Reaction Conditions: The reaction mixture is stirred overnight at room temperature.

-

Quenching: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to decompose the excess LiAlH₄ and the aluminum salts.

-

Workup and Purification: The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated under reduced pressure to yield this compound. Purity can be assessed by chromatographic and spectroscopic methods.

Synthesis of Novel Derivatives

The hydroxyl group of this compound serves as a primary site for derivatization, most commonly through esterification and etherification reactions. These modifications aim to alter the molecule's physicochemical properties, such as lipophilicity and polarity, which can in turn influence its biological activity.[1]

Esterification is a common strategy to create a diverse library of this compound derivatives.[1] For instance, novel esters of this compound with various fatty acids have been synthesized and evaluated for their cytotoxic effects.[1]

Experimental Protocol: General Esterification of this compound

-

Reactants: this compound is dissolved in a suitable solvent (e.g., dichloromethane) along with a carboxylic acid.

-

Coupling Agents: A coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), are added to the mixture.

-

Reaction Conditions: The reaction is stirred at room temperature for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction mixture is filtered to remove the urea byproduct. The filtrate is then washed with dilute acid, a basic solution, and brine. The organic layer is dried and concentrated. The crude product is purified using column chromatography to yield the desired ester.

The abietane skeleton can be further modified to introduce different functionalities. For example, researchers have synthesized C-14 1,2,3-triazole-dehydroabietic acid (DHAA) hybrids for drug screening purposes.[1]

Properties and Biological Activities of this compound Derivatives

This compound and its derivatives have been investigated for a variety of biological activities, demonstrating their potential as scaffolds for drug development.

Physicochemical Properties

This compound is a resinous, tacky substance with a high molecular weight.[2] It is soluble in common organic solvents and compatible with various resins and oils.[2] Its derivatives, particularly esters, can have altered physicochemical properties that can enhance their performance in applications such as varnishes and coatings, improving water and alkali resistance.[1] The bulky and hydrophobic abietane structure influences the properties of polymers derived from it.[1]

| Property | Value | Reference |

| Molecular Formula | C20H32O | [2][3][4][5] |

| Molecular Weight | 288.5 g/mol | [3] |

| Boiling Point | 398.00 to 400.00 °C @ 760.00 mm Hg (est) | [1][6] |

| Flash Point | 287.00 °F TCC (141.70 °C) (est) | [6] |

| logP (o/w) | 6.394 (est) | [6] |

| Water Solubility | 0.2204 mg/L @ 25 °C (est) | [1][6] |

Biological Activities

Derivatives of abietic acid and this compound have shown a range of biological effects, including antimicrobial, antiulcer, and cardiovascular activities.[7]

Several studies have focused on the cytotoxic effects of this compound derivatives against various cancer cell lines. In one study, a series of C18-oxygenated derivatives of abietic acid were synthesized and evaluated.[8] It was found that the introduction of an aldehyde group at the C18 position generally improved bioactivity, while the corresponding acid or alcohol showed less activity.[8]

For example, the abietane derivative with an aldehyde group (abietinal) demonstrated both antifungal and antitumor activities.[7] In a study evaluating cytotoxicity against the HeLa tumor cell line, methyl abietate showed a CC50 value of 3.6 ± 1 µg/mL with a selectivity index of 13.7.[7]

| Compound | Cell Line | Activity | Value | Reference |

| Methyl abietate | HeLa | CC50 | 3.6 ± 1 µg/mL | [7] |

| Abietinal | HeLa | CC50 | 5.6 ± 0.5 µg/mL | [7] |

| Abietic acid | HeLa | CC50 | > 25 µg/mL | [7] |

| Abietinol (this compound) | HeLa | CC50 | > 25 µg/mL | [7] |

The same study that investigated cytotoxic effects also explored the antifungal and antiviral properties of these derivatives. Abietinal was identified as having antifungal activity.[7] Abietinol (this compound) was found to exhibit weak antiviral activity.[7]

Experimental Workflows and Characterization

The development of novel this compound derivatives follows a structured workflow from synthesis to biological evaluation.

General Experimental Workflow

Caption: General workflow from starting material to biological evaluation.

Characterization Techniques

The structural confirmation and purity assessment of synthesized this compound derivatives are crucial steps. A combination of spectroscopic techniques is typically employed for this purpose.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and connectivity of atoms.

-

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation pattern of the synthesized compounds.[1]

Signaling Pathways

While detailed signaling pathway information for novel this compound derivatives is still an emerging area of research, the biological activities observed, such as cytotoxicity, suggest potential interactions with key cellular pathways. For instance, cytotoxic compounds often induce apoptosis through pathways involving caspases or by disrupting mitochondrial function. Further research is needed to elucidate the specific molecular targets and signaling cascades affected by these derivatives.

Caption: A hypothetical signaling pathway for cytotoxic derivatives.

Conclusion and Future Directions

This compound, derived from the readily available natural product abietic acid, serves as a valuable and versatile starting point for the synthesis of novel derivatives with promising biological activities. The modification of its core structure, particularly through esterification, has yielded compounds with significant cytotoxic and antimicrobial properties. The data presented in this guide underscores the potential of this compound derivatives in the development of new therapeutic agents.

Future research should focus on expanding the library of these derivatives through diverse synthetic strategies and conducting comprehensive structure-activity relationship (SAR) studies. A deeper investigation into the mechanisms of action and the specific signaling pathways modulated by these compounds will be crucial for their advancement as potential drug candidates. The detailed experimental protocols and compiled data herein provide a solid foundation for researchers to build upon in this exciting area of natural product chemistry and drug discovery.

References

- 1. This compound | 666-84-2 | Benchchem [benchchem.com]

- 2. foreverest.net [foreverest.net]

- 3. scent.vn [scent.vn]

- 4. scitoys.com [scitoys.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound, 666-84-2 [thegoodscentscompany.com]

- 7. uv.es [uv.es]

- 8. Synthesis and biological evaluation of abietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry of Abietyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abietyl alcohol, a diterpenoid derived from the abundant natural product abietic acid, possesses a complex and well-defined stereochemistry that is crucial to its chemical and biological properties. This technical guide provides an in-depth analysis of the stereochemical features of this compound, including the absolute configuration of its chiral centers. It outlines the common experimental protocols used for its stereochemical determination and presents a logical workflow for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals working with this compound and its derivatives in fields such as polymer chemistry, materials science, and drug development.

Introduction

This compound, also known as abieta-7,13-dien-18-ol, is a primary alcohol with a complex tricyclic diterpene structure.[1][2] Its stereochemistry is directly inherited from its precursor, abietic acid, a primary component of rosin.[1] The rigid, chiral scaffold of this compound makes it an attractive starting material for the synthesis of novel polymers, resins, and biologically active molecules.[1] A thorough understanding of its three-dimensional structure is therefore essential for the rational design and synthesis of new materials and therapeutic agents.

Stereochemical Configuration

This compound is a chiral molecule with four defined stereocenters located at carbons C-4a, C-4b, C-10a, and C-1. The absolute configuration of the naturally occurring enantiomer has been established and is consistently reported in chemical literature and databases.

Table 1: Stereochemical Descriptors for this compound

| Property | Descriptor | Reference |

| IUPAC Name | [(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methanol | --INVALID-LINK--, --INVALID-LINK-- |

| InChI | InChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h7,12,14,17-18,21H,5-6,8-11,13H2,1-4H3/t17-,18-,19-,20+/m0/s1 | --INVALID-LINK--, --INVALID-LINK-- |

| InChI Key | GQRUHVMVWNKUFW-LWYYNNOASA-N | --INVALID-LINK--, --INVALID-LINK-- |

| SMILES | CC(C)C1=CC2=CC[C@@]3([H])--INVALID-LINK--(CCC[C@]3(C)[C@@]2([H])CC1)CO | --INVALID-LINK-- |

| Defined Stereocenters | 4 | --INVALID-LINK-- |

Note: While the absolute stereochemistry is defined, specific quantitative data such as the optical rotation for pure this compound is not consistently reported in readily accessible literature.

The stereochemical relationship between abietic acid and this compound is a direct result of the synthetic process, which typically involves the reduction of the carboxylic acid group of abietic acid. This process preserves the stereochemistry of the chiral centers within the ring system.

Experimental Protocols for Stereochemical Determination

The determination of the absolute and relative stereochemistry of complex molecules like this compound relies on a combination of spectroscopic and analytical techniques. The following sections detail the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. For this compound, both ¹H and ¹³C NMR are used to confirm the connectivity and relative stereochemistry.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Chemical Shifts: The chemical shifts of the protons and carbons are compared to those of known related structures or to predicted values from computational models.

-

Coupling Constants: The coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum provide information about the dihedral angles between them, which helps to define the relative stereochemistry of the substituents on the ring system.

-

2D NMR Techniques: More advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish through-bond and through-space correlations, respectively. NOESY is particularly useful for determining the spatial proximity of protons, which is critical for assigning relative stereochemistry.

-

To determine the diastereomeric ratio in a mixture of stereoisomers, specific, well-resolved signals in the ¹H NMR spectrum corresponding to each diastereomer are integrated. The ratio of the integrals provides a quantitative measure of the diastereomeric excess.[3]

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the absolute stereochemistry of a crystalline compound.

Methodology:

-

Crystallization: A single crystal of this compound or a suitable crystalline derivative is grown. This can be a challenging step, as many natural products are oils or amorphous solids. Derivatization to form an ester or other crystalline compound is a common strategy.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[4]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the positions of the atoms in the crystal lattice are determined. For chiral molecules, the absolute configuration can be determined using anomalous dispersion effects, often by including a heavy atom in the structure.[4]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for separating enantiomers and diastereomers and for determining enantiomeric and diastereomeric excess.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is chosen that can differentiate between the stereoisomers of this compound.

-

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of solvents like hexane and isopropanol, is selected to achieve good separation of the stereoisomers.

-

Analysis: A solution of the this compound sample is injected into the HPLC system. The retention times of the different stereoisomers are recorded. The area under each peak is proportional to the concentration of that isomer, allowing for the calculation of the diastereomeric or enantiomeric ratio. A general reverse-phase HPLC method for the analysis of this compound uses an acetonitrile and water mobile phase.[2]

The following diagram illustrates a general workflow for the stereochemical characterization of this compound.

Synthesis and Stereocontrol

The primary route to this compound is the chemoselective reduction of the carboxylic acid moiety of abietic acid.[1] This synthesis is considered stereospecific as the chiral centers of abietic acid are retained in the product.

Table 2: Common Reagents for the Synthesis of this compound from Abietic Acid

| Reagent | Description |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent capable of reducing carboxylic acids to primary alcohols. This is a common laboratory-scale method for the preparation of this compound.[1] |

| Catalytic Hydrogenation | While direct catalytic hydrogenation of the carboxylic acid is not widely reported, hydrogenation is used to saturate the double bonds in the abietane skeleton, for example, using a Palladium on carbon (Pd/C) catalyst.[1] |

De novo stereoselective synthesis of this compound from achiral precursors is not extensively described in the literature, with the focus remaining on the utilization of the readily available chiral pool of abietic acid.[1]

Conclusion

The stereochemistry of this compound is a defining feature of this versatile diterpenoid. Its four chiral centers, with the absolute configuration of (1R,4aR,4bR,10aR), are typically preserved during its synthesis from abietic acid. The characterization of its three-dimensional structure is achieved through a combination of powerful analytical techniques, including NMR spectroscopy, X-ray crystallography, and chiral HPLC. For researchers and professionals in drug development and materials science, a firm grasp of the stereochemistry of this compound is paramount for harnessing its full potential in the creation of novel and functional molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Abietyl Alcohol from Abietic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of abietyl alcohol from abietic acid, a common starting material derived from pine rosin. The methods described herein are established procedures for the chemoselective reduction of the carboxylic acid functionality of abietic acid to a primary alcohol. Two primary synthetic routes are presented: a direct reduction using lithium aluminum hydride (LiAlH₄) and a two-step procedure involving the esterification of abietic acid followed by reduction of the resulting ester.

The choice of method may depend on the desired scale, available reagents, and safety considerations. Lithium aluminum hydride is a potent but pyrophoric reducing agent requiring strict anhydrous conditions. The two-step method via an ester intermediate can be advantageous as esters can also be reduced by the milder reagent sodium borohydride, although LiAlH₄ is also highly effective.

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic protocols for producing this compound.

| Parameter | Method 1: Direct Reduction | Method 2: Esterification-Reduction |

| Starting Material | Abietic Acid | Abietic Acid |

| Key Reagents | Lithium Aluminum Hydride (LiAlH₄) | 1. Methylating Agent (e.g., Methyl Sulfate) & Base (e.g., LiOH) 2. Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) | 1. Dichloromethane 2. Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Room Temperature to Reflux | 1. Room Temperature 2. Reflux |

| Reaction Time | Several hours to overnight | 1. Several hours 2. Several hours |

| Yield | High to Quantitative | Quantitative over two steps[1] |

| Work-up | Aqueous Quench (e.g., NaOH or Rochelle's salt solution) | Aqueous Work-up and Extraction |

| Purification | Column Chromatography or Recrystallization | Column Chromatography or Recrystallization |

Experimental Protocols

Method 1: Direct Reduction of Abietic Acid with Lithium Aluminum Hydride

This protocol describes the direct, one-step reduction of abietic acid to this compound using the powerful reducing agent lithium aluminum hydride (LiAlH₄).[2][3] This method is efficient but requires stringent handling of the pyrophoric LiAlH₄ in an inert, anhydrous environment.

Materials:

-

Abietic Acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (for extraction)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

-